Tagorizine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35)/b17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYCNKDRINREMB-WUKNDPDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/C(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118420-47-6 | |
| Record name | Tagorizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118420476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAGORIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668QM8QJFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Tagorizine
Established Synthetic Pathways for Tagorizine
The synthesis of this compound involves the formation of an amide bond between 3-(3-pyridyl)acrylic acid and 1-(4-aminobutyl)-4-(diphenylmethyl)piperazine (B180534). Several established peptide coupling methodologies have been successfully applied to synthesize this compound and its analogues, ensuring efficient amide bond formation. nih.gov These methods include acid chloride acylation, in situ active ester coupling, and mixed anhydride (B1165640) reaction protocols.
Acid Chloride Acylation Approaches
The acid chloride acylation method is a direct and often high-yielding approach for the synthesis of amides like this compound. This pathway involves the conversion of the carboxylic acid group of 3-(3-pyridyl)acrylic acid into a more reactive acyl chloride. This activated intermediate then readily reacts with the primary amine of 1-(4-aminobutyl)-4-(diphenylmethyl)piperazine to form the desired amide linkage.
The initial step is the reaction of 3-(3-pyridyl)acrylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 3-(3-pyridyl)acryloyl chloride. This reaction is typically carried out in an inert solvent. The subsequent acylation of 1-(4-aminobutyl)-4-(diphenylmethyl)piperazine with the freshly prepared acid chloride proceeds to yield this compound. nih.gov
Table 1: Key Reagents in Acid Chloride Acylation for this compound Synthesis
| Role | Compound Name | Chemical Formula |
| Carboxylic Acid Precursor | 3-(3-Pyridyl)acrylic acid | C₈H₇NO₂ |
| Amine Precursor | 1-(4-aminobutyl)-4-(diphenylmethyl)piperazine | C₂₁H₂₉N₃ |
| Chlorinating Agent | Thionyl chloride | SOCl₂ |
| Chlorinating Agent | Oxalyl chloride | (COCl)₂ |
In Situ Active Ester Coupling Techniques
In situ active ester coupling techniques provide a milder alternative to the acid chloride method, often minimizing side reactions and racemization in chiral molecules. In the context of this compound synthesis, this method involves the activation of the carboxyl group of 3-(3-pyridyl)acrylic acid with a coupling agent to form a highly reactive ester intermediate in situ. This active ester then reacts with 1-(4-aminobutyl)-4-(diphenylmethyl)piperazine.
A common reagent used for this purpose is 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). HOBt reacts with the carboxylic acid to form an active ester that is less prone to side reactions and efficiently acylates the amine. nih.gov
Mixed Anhydride Reaction Protocols
The mixed anhydride method is another effective strategy for the synthesis of the amide bond in this compound. This protocol involves the reaction of 3-(3-pyridyl)acrylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. nih.gov This reaction forms a mixed anhydride intermediate.
The mixed anhydride is highly reactive and readily undergoes nucleophilic attack by the primary amine of 1-(4-aminobutyl)-4-(diphenylmethyl)piperazine, leading to the formation of this compound and releasing carbon dioxide and the corresponding alcohol as byproducts. This method is often preferred for its rapid reaction times and good yields. nih.gov
Spectroscopic and Chromatographic Validation of this compound Structure and Purity
The structural integrity and purity of synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure and the presence of any impurities. nih.gov
Spectroscopic analysis is crucial for the structural elucidation of this compound.
Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides a detailed map of the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the stereochemistry of the acrylamide (B121943) double bond.
Mass Spectrometry (MS) , often using techniques like Electrospray Ionization (ESI), is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, further confirming its structure. nih.gov
Chromatographic methods are essential for assessing the purity of the synthesized compound.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of the purity of this compound. By using a suitable column and mobile phase, HPLC can separate this compound from any starting materials, byproducts, or other impurities, allowing for accurate purity assessment.
Table 2: Analytical Techniques for this compound Validation
| Technique | Purpose |
| Infrared (IR) Spectroscopy | Functional group identification |
| ¹H & ¹³C NMR Spectroscopy | Structural elucidation and connectivity |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis |
Design and Synthesis of this compound Analogues and Derivatives
The development of analogues and derivatives of this compound has been a key area of research, aiming to explore the structure-activity relationships and potentially enhance its pharmacological properties. These modifications have primarily focused on the acrylamide segment of the molecule. nih.gov
Strategies for Modifying Acrylamide Segments
The acrylamide moiety of this compound is a critical component for its biological activity. nih.gov Strategies for its modification have involved altering both the acrylic acid backbone and the pyridyl substituent. The synthesis of these analogues generally follows the same amide bond-forming reactions as described for this compound, utilizing the appropriately modified precursors.
Another strategy involves the introduction of substituents onto the pyridyl ring of the 3-(3-pyridyl)acrylamide portion. For example, the synthesis of (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide introduces a methyl group to the pyridine (B92270) ring, which can affect its interaction with biological targets. nih.gov These modifications allow for a systematic investigation of how changes in steric and electronic properties of the pyridyl ring impact the compound's activity.
Following a comprehensive search of publicly available scientific literature and chemical databases, detailed information regarding the specific synthetic methodologies and chemical derivatization of this compound, as outlined in the requested sections, could not be located.
The compound this compound has been identified in chemical databases such as PubChem with the IUPAC name (E)-N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide and CAS number 118420-47-6. nih.gov Its structure contains a piperazine (B1678402) moiety and a heteroarylacrylamide group, which are relevant to the requested topics. nih.govfda.govuni.lumedkoo.com
Development of Other Heteroarylacrylamide Derivatives:Research on the synthesis of this compound derivatives by modifying the heteroarylacrylamide portion of the molecule is not present in the available search results.
Due to the absence of specific research findings on these derivatization methodologies for this compound, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline, including detailed research findings and data tables. The information required to populate these specific sections appears to be unavailable in the public domain.
Molecular Pharmacology and Biochemical Mechanisms of Tagorizine
Modulatory Effects on Key Biological Targets.
Tagorizine exerts its effects primarily through the inhibition of 5-lipoxygenase and the antagonism of histamine (B1213489) H1-receptors. ncats.ioncats.io
Inhibition of 5-Lipoxygenase (5-LO)
This compound functions as an inhibitor of 5-lipoxygenase (5-LO). ncats.ioncats.ioncats.io The enzyme 5-LO is a crucial component in the biosynthesis of leukotrienes, potent inflammatory mediators derived from arachidonic acid. google.com.nawikipedia.orgprobiologists.com 5-LO catalyzes the initial steps in the conversion of arachidonic acid to leukotriene A4 (LTA4). probiologists.comgoogle.comgoogle.com Inhibition of this enzyme by this compound therefore impacts the subsequent production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in processes such as immune cell recruitment, bronchoconstriction, and increased vascular permeability. probiologists.comgoogle.comgoogle.comnih.gov Studies have shown that this compound can suppress leukotriene production from activated human leukocytes. ncats.ioncats.ioncats.io
Antagonism of Histamine H1-Receptors
In addition to its effects on the leukotriene pathway, this compound also acts as an antagonist of histamine H1-receptors. ncats.ioncats.io Histamine is another key mediator released during allergic reactions and inflammation, primarily from mast cells. ifm.orgaocd.orgaaaai.orgclevelandclinic.org Histamine H1-receptors are found on various cell types, including smooth muscle, endothelium, and nerve endings, and their activation leads to symptoms such as itching, vasodilation, and increased vascular permeability. aocd.orgwikipedia.orgnih.gov By blocking histamine binding to H1-receptors, this compound can counteract these effects. aocd.orgwikipedia.orgnih.gov Research in isolated guinea pig trachea has demonstrated this compound's ability to block histamine H1-receptors. ncats.ioncats.io H1-receptor antagonists are a class of drugs commonly used to relieve allergic reactions. wikipedia.orgdrugbank.com
Investigation of Potential Off-Target Interactions
While this compound primarily targets 5-LO and H1-receptors, the investigation of potential off-target interactions is a critical aspect of characterizing any pharmacological agent. Off-target interactions occur when a drug binds to unintended biological targets, which can lead to unexpected effects or toxicity. nih.govmdpi.comfrontiersin.org Computational and experimental methods are employed to predict and assess such interactions. mdpi.comfrontiersin.orgnih.gov Although specific detailed research findings on this compound's off-target profile were not extensively available in the search results, the general principle of pharmacological characterization includes evaluating potential interactions with a broad range of receptors, enzymes, and other proteins to understand the compound's full activity spectrum and potential for unintended effects. mdpi.comtainstruments.comgoogle.com.pg Techniques like isothermal titration calorimetry (ITC) can provide insights into binding affinities and thermodynamics, aiding in the identification and characterization of off-target binding. tainstruments.com
Elucidation of Cellular Signaling Pathways Affected by this compound.
This compound's dual activity impacts cellular signaling pathways downstream of 5-LO and H1-receptors, influencing inflammatory and allergic responses at a cellular level.
Mechanisms of Histamine Release Inhibition from Mast Cells
This compound has been shown to inhibit antigen-induced histamine release from isolated rat peritoneal mast cells. ncats.iouni.lu Mast cells are key effector cells in allergic reactions, and their activation leads to the release of pre-stored mediators like histamine, as well as the synthesis and release of other mediators like leukotrienes. ifm.orgaaaai.orgclevelandclinic.orgnih.gov While the primary mechanism of this compound's effect on histamine release is likely linked to its H1-receptor antagonism, which can modulate feedback loops or signaling within mast cells, some H1-antihistamines have also been reported to directly inhibit mediator release from mast cells, independent of their receptor blocking activity. nih.gov Further research would be needed to fully elucidate the precise mechanisms by which this compound inhibits histamine release from mast cells, including whether it involves direct effects on mast cell degranulation pathways or is solely a consequence of H1 receptor blockade or its impact on leukotriene synthesis. nih.govnanolive.comnih.govfrontiersin.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6436051 |
| Arachidonic acid | 444860 |
| Histamine | 782 |
| Leukotriene A4 (LTA4) | 5280901 |
| Leukotriene B4 (LTB4) | 5280715 |
| Leukotriene C4 (LTC4) | 398698 |
| Leukotriene D4 (LTD4) | 398699 |
| Leukotriene E4 (LTE4) | 6437505 |
| Mepyramine | 4992 |
| Periciazine | 4747 |
| Zileuton | 5311 |
| Montelukast | 5281040 |
| Zafirlukast | 5351 |
| Terfenadine | 5360 |
| Astemizole | 2245 |
| Cetirizine | 2678 |
| Loratadine | 3957 |
| Fexofenadine | 6003 |
| Azatadine | 2253 |
| Mizolastine | 60763 |
| AA-861 | 5281029 |
| MK-886 | 5311495 |
| BAY-x-1005 | 9429796 |
| REV-5901 | 6918330 |
| BWA4C | 60762 |
| FLAP | 96070690 |
| Tryptase | 147886810 |
| Chymase | 9001-68-7 |
| Heparin | 9041-08-1 |
| Prostaglandin D2 | 5280360 |
| IgE | 65962 |
| FcεRI | 117367554 |
| MRGPRX2 | 126122398 |
| P2RX7 | 95510593 |
| Bradykinin | 5895 |
| C1 inhibitor | 28754 |
| Factor XII | 96060895 |
Data Table: Modulatory Effects of this compound
| Target | Effect | Notes | Source(s) |
| 5-Lipoxygenase (5-LO) | Inhibition | Suppresses leukotriene production | ncats.ioncats.ioncats.io |
| Histamine H1-Receptors | Antagonism | Blocks histamine binding, counteracts effects | ncats.ioncats.io |
Data Table: Cellular Pathway Impact
| Pathway/Process | Impact | Notes | Source(s) |
| Leukotriene Biosynthesis & Release | Decreased production and release | Due to 5-LO inhibition | ncats.ioncats.ioncats.io |
| Histamine Release from Mast Cells | Inhibition of antigen-induced release | Observed in isolated rat peritoneal mast cells; mechanism may involve H1 antagonism and/or direct effects | ncats.iouni.lu |
Influence on Arachidonic Acid Metabolism
Arachidonic acid is a polyunsaturated fatty acid that serves as a precursor for a variety of signaling lipids, collectively known as eicosanoids. These include prostaglandins (B1171923), thromboxanes, leukotrienes, and epoxyeicosatrienoic acids (EETs), generated through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, respectively. These metabolites play crucial roles in numerous physiological and pathological processes, including inflammation, vascular tone, and cell proliferation nih.govnih.govmdpi.com.
Specific, detailed research findings on the direct influence of this compound on the enzymes or metabolites within the arachidonic acid metabolism pathway were not identified in the consulted literature. While inhibitors of arachidonic acid metabolism enzymes, such as thromboxane (B8750289) synthase inhibitors or COX inhibitors, have demonstrated effects on cellular processes like migration and apoptosis, the interaction of this compound with these specific pathways remains to be elucidated based on the available information uksh.de.
Receptor Binding Kinetics and Signal Transduction Pathways
Receptor binding kinetics describe the interaction between a ligand, such as a drug or chemical compound, and its target receptor. Key parameters include affinity (strength of binding), association rate (kon), and dissociation rate (koff), which collectively determine the residence time of the ligand-receptor complex sigmaaldrich.comnih.govwikipedia.org. Signal transduction pathways are the intracellular cascades initiated upon ligand binding to a receptor, leading to a cellular response khanacademy.orgwikipedia.orgyoutube.com.
This compound has been mentioned in the context of influencing signal transduction cascades and inhibiting antigen-triggered signal transduction googleapis.comgoogleapis.com. However, specific data regarding the receptors that this compound binds to, its binding affinity (e.g., Ki or KD values), association and dissociation rates, or detailed information on the downstream signal transduction pathways it modulates were not found in the surveyed literature.
Ligand binding assays, including radioligand and non-radioactive methods, are standard techniques used to characterize receptor interactions and determine binding kinetics celtarys.comwikipedia.org. Functional assays are also employed to assess the efficacy of a ligand in triggering a cellular response via signal transduction pathways sigmaaldrich.comceltarys.com. While these methodologies are widely applied in pharmacological research, specific experimental data detailing the application of these techniques to characterize this compound's interaction with particular receptors or signaling pathways were not available in the search results.
Preclinical Efficacy and Biological Activity Spectrum of Tagorizine
In Vitro Assessment of Pharmacological Activities
In vitro studies have been conducted to elucidate the cellular and biochemical effects of Tagorizine, highlighting its mechanisms of action related to anti-allergic and anti-inflammatory properties.
Cellular Assays for Anti-Allergic Responses
Cellular assays have demonstrated this compound's ability to modulate responses associated with allergic reactions. This compound has been shown to inhibit antigen-induced histamine (B1213489) release from isolated rat peritoneal mast cells. uni.lu This indicates a potential mast cell stabilizing effect, a key mechanism in reducing immediate hypersensitivity reactions.
Biochemical Assays for Anti-Inflammatory Effects
Biochemical investigations have focused on the impact of this compound on inflammatory mediators. Studies using activated human leukocytes have shown that this compound suppresses leukotriene production. uni.lunih.gov Leukotrienes are potent inflammatory lipids derived from arachidonic acid metabolism, and their inhibition is a significant target for anti-inflammatory therapies.
Enzyme Activity Inhibition Studies
This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX). uni.lu The 5-LOX enzyme is crucial in the biosynthesis of leukotrienes. clinisciences.comnih.gov By inhibiting this enzyme, this compound directly impacts the production of these pro-inflammatory mediators. The ChEMBL database also lists this compound with associated enzyme targets and measured activities such as IC50 and inhibition, further supporting its role as an enzyme inhibitor. researchgate.net
Table 1: Summary of In Vitro Activities of this compound
| Assay Type | Model System | Observed Effect |
| Cellular Anti-Allergic | Isolated rat peritoneal mast cells | Inhibition of antigen-induced histamine release |
| Biochemical Anti-Inflammatory | Activated human leukocytes | Suppression of leukotriene production |
| Enzyme Inhibition | 5-Lipoxygenase | Inhibition of enzyme activity |
In Vivo Preclinical Models for Therapeutic Potential
Preclinical studies utilizing in vivo models have further evaluated the therapeutic potential of this compound in more complex biological systems, mimicking aspects of allergic and inflammatory conditions.
Models of Antigen-Induced Leukotriene Production
In preclinical models, this compound has been shown to inhibit antigen-induced leukotriene production in the abdominal cavity of passively sensitized rats. uni.lunih.gov This in vivo finding supports the in vitro observations regarding this compound's effect on leukotriene synthesis and its potential to modulate allergic responses in a living organism. Antigen-induced leukotriene production is a relevant model for studying the late-phase allergic reaction.
Models of Inflammatory Edema
This compound has also demonstrated efficacy in models of inflammatory edema. It suppressed arachidonic acid-induced ear edema in mice. uni.lu Inflammatory edema is a hallmark of acute inflammation, characterized by the accumulation of fluid due to increased vascular permeability. The arachidonic acid-induced ear edema model is a standard method for evaluating the anti-inflammatory activity of compounds by assessing their ability to reduce swelling caused by the inflammatory cascade initiated by arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes.
Table 2: Summary of In Vivo Preclinical Findings for this compound
| Model Type | Animal Model | Observed Effect |
| Antigen-Induced Leukotriene Production | Passively sensitized rats | Inhibition of antigen-induced leukotriene production |
| Inflammatory Edema | Arachidonic acid-induced ear edema in mice | Suppression of edema |
Exploratory Studies in Hematological Malignancies (e.g., B-Cell Leukemias)
Research has explored the potential use of inhibitors of leukotriene B4 (LTB4) biosynthesis and/or function for the treatment of B-cell leukemias and lymphomas, including B-cell chronic lymphocytic leukemia (B-CLL) and B-prolymphocytic leukemia (B-PLL). google.com this compound, as an inhibitor of 5-lipoxygenase, which is involved in the biosynthesis of LTB4, has been mentioned in the context of such studies. google.com
LTB4 is known to enhance activation, proliferation, and antibody production in tonsillar B lymphocytes and stimulate various T-cell functions. google.com It is also a potent chemotactic compound for activated T lymphocytes. google.com Given the role of LTB4 in lymphocyte function, inhibiting its pathway presents a potential therapeutic strategy for hematological malignancies involving these cells. While this compound is noted as a 5-LO inhibitor in this context, specific detailed research findings on this compound's direct efficacy in B-cell leukemia models within the provided search results are limited to its mention as a potential agent in this class of inhibitors. google.com
Structure Activity Relationship Sar Analysis of Tagorizine and Its Analogues
Identification of Pharmacophoric Features for 5-Lipoxygenase Inhibition
The inhibition of 5-lipoxygenase (5-LO) is a key aspect of Tagorizine's anti-inflammatory potential. 5-LO is an enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, potent inflammatory mediators. fishersci.canih.govnih.gov Studies on 5-LO inhibitors have highlighted the importance of certain structural features, often involving the ability to chelate the non-heme iron in the enzyme's active site or to mimic the enzyme's fatty acid substrates. fishersci.canih.govfishersci.ca
In the context of this compound, the acrylamide (B121943) segment has been suggested as a crucial moiety responsible for its 5-lipoxygenase inhibitory activity. mims.com β-Aryl and β-heteroarylacrylamides, similar to the structure found in this compound, have shown promising activity in inhibiting mediator release. mims.com While specific detailed pharmacophoric mapping for this compound's interaction with 5-LO is not extensively described in the available information, the presence of the α,β-unsaturated carbonyl system within the acrylamide moiety is often implicated in covalent or non-covalent interactions with the enzyme's active site, potentially involving the catalytic iron or surrounding amino acid residues.
Elucidation of Structural Determinants for Histamine (B1213489) H1-Receptor Antagonism
This compound's activity as a histamine H₁-receptor antagonist contributes to its anti-allergic effects by blocking the action of histamine at H₁ receptors. senescence.infouni.luwikipedia.org The structure-activity relationship of H₁-receptor antagonists is well-established, typically involving a core structure with specific features necessary for effective receptor binding. senescence.infonih.govgoogleapis.comramauniversity.ac.in
Key structural requirements for H₁ antagonism generally include:
Two aryl or heteroaryl groups.
A connecting moiety (often a carbon chain, sometimes with an oxygen or nitrogen atom).
A tertiary amine functional group. senescence.infonih.govgoogleapis.comramauniversity.ac.in
This compound's structure incorporates a benzhydryl-piperazine moiety, which aligns with the structural characteristics of many potent H₁-receptor antagonists, particularly those belonging to the piperazine (B1678402) class. senescence.infogoogleapis.com The benzhydryl group provides the necessary diaryl system, while the piperazine ring contains a tertiary amine nitrogen. This moiety is expected to be a primary determinant of this compound's affinity and antagonistic activity at the H₁ receptor. The distance between the diaryl system and the tertiary amine is also a critical factor for optimal binding to the H₁ receptor. googleapis.com
Role of Specific Chemical Moieties (e.g., Piperazine, Acrylamide, Pyridyl) in Biological Activity
Based on the structural design principles that led to this compound's synthesis, specific moieties within the molecule are associated with its distinct biological activities.
Piperazine Moiety: The 4-(diphenylmethyl)piperazin-1-yl group is strongly linked to the antihistaminic activity. mims.com Piperazine derivatives are a known class of H₁-receptor antagonists, and the presence of the benzhydryl group attached to the piperazine ring is a common feature in potent antihistamines like Oxatomide. wikipedia.orgmims.comnih.gov This moiety is believed to interact with specific binding pockets within the H₁ receptor, contributing significantly to the compound's affinity and antagonistic effect.
Acrylamide Moiety: The 3-(6-methylpyridin-3-yl)prop-2-enamide segment, particularly the acrylamide portion, is considered responsible for the inhibition of 5-lipoxygenase. mims.com The α,β-unsaturated carbonyl system of the acrylamide is a reactive center that can participate in interactions with the enzyme, potentially affecting its catalytic activity. The pyridyl ring attached to the acrylamide further contributes to the electronic and steric properties of this segment, which can influence its interaction with the 5-LO enzyme.
Pyridyl Moiety: The 6-methylpyridin-3-yl group is part of the acrylamide segment responsible for 5-LO inhibition. mims.com Heteroaryl groups like the pyridyl ring can engage in various interactions, such as pi-stacking or hydrogen bonding, with amino acid residues in the enzyme's active site, potentially enhancing binding affinity or modulating the inhibitory activity of the acrylamide core. The methyl substitution on the pyridyl ring introduces additional steric and electronic factors that can influence these interactions.
Comparative SAR Studies with Related Antiallergic and Anti-inflammatory Agents
Comparative SAR studies involving this compound and its analogues have been conducted to evaluate their anti-allergic and anti-inflammatory activities relative to established drugs. ekb.eg The synthesis of this compound was influenced by the known activities of compounds like Tranilast, which contains a β-phenylacrylamide moiety associated with mediator release inhibition, and Oxatomide, a piperazine derivative with antihistaminic properties. mims.com
In studies evaluating synthesized acryloyl/amino acid and/or peptide and piperazine amides (analogues structurally related to this compound), their anti-allergic and anti-inflammatory activities were compared to Loratadine (an antihistamine) and Diclofenac (a non-steroidal anti-inflammatory drug), respectively. ekb.eg While specific detailed SAR data for each analogue is extensive and depends on the exact structural modifications, the general approach involves assessing how changes to the core this compound structure (e.g., modifications to the linker, variations in the acrylamide or piperazine substituents) impact the potency and selectivity for H₁ receptor antagonism and 5-LO inhibition.
Such comparative studies aim to identify structural features that enhance or diminish activity at each target, providing insights for the development of more effective or selective compounds. For instance, modifications that retain or improve H₁ antagonism while also enhancing 5-LO inhibition would be of particular interest for developing dual-acting agents. Conversely, understanding modifications that lead to selectivity for one target over the other can guide the design of single-target drugs.
Principles of Rational Design for Optimizing this compound Derivatives
The design and optimization of this compound derivatives are guided by principles of rational design, which involve using structural and biological information to create compounds with improved properties. ramauniversity.ac.innih.govnih.gov In the case of this compound, the rational design approach is based on the understanding that both H₁ receptor antagonism and 5-lipoxygenase inhibition are desirable for treating allergic and inflammatory conditions. mims.com
Key principles applied in the rational design of this compound derivatives include:
Pharmacophore Combination: Combining structural elements known to be active against the H₁ receptor (e.g., the benzhydrylpiperazine moiety) and 5-lipoxygenase (e.g., the acrylamide moiety) into a single molecule. mims.com
Linker Optimization: Modifying the length, flexibility, and chemical nature of the linker connecting the two pharmacophoric moieties to optimize their presentation and interaction with the respective biological targets.
Substituent Effects: Introducing various substituents onto the aryl rings, the piperazine nitrogen, or the pyridyl ring to modulate electronic, steric, and lipophilic properties, which can impact binding affinity, efficacy, and pharmacokinetic properties.
Bioisosteric Replacement: Substituting specific atoms or groups with others that have similar electronic or steric properties but may offer improved metabolic stability, reduced toxicity, or altered selectivity.
Conformational Analysis: Considering the preferred conformations of the molecule and its flexibility to understand how it might bind to the distinct active sites of the H₁ receptor and 5-LO.
In Silico Modeling: Utilizing computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the binding modes and activity of potential derivatives and to guide synthesis efforts. nih.gov
The iterative process of rational design involves synthesizing designed analogues, evaluating their biological activities (H₁ antagonism and 5-LO inhibition), and using the resulting SAR data to inform the design of subsequent generations of compounds with optimized dual activity or improved properties.
Methodological Approaches in Tagorizine Research
Analytical Techniques for Compound Characterization and Quantification
Analytical techniques are fundamental in Tagorizine research for confirming its identity, assessing its purity, and quantifying its concentration in various matrices.
Spectroscopic Methods (IR, NMR, Mass Spectrometry)
Spectroscopic methods play a vital role in the structural elucidation and verification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to confirm the structural integrity of synthesized this compound by analyzing the chemical shifts and coupling constants of its atomic nuclei, such as hydrogen and carbon. Comparing these spectroscopic data to reference spectra is essential for validating the compound's structure.
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. This technique helps to verify the molecular formula (C30H36N4O) and provides additional confirmation of the compound's identity and purity by analyzing the mass-to-charge ratio of the molecular ion and its fragments.
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present within the this compound molecule. The absorption bands in the IR spectrum correspond to specific molecular vibrations, providing a unique fingerprint that aids in confirming the presence of key structural features like amide and aromatic groups.
Chromatographic Methods (Thin Layer Chromatography)
Chromatographic methods are indispensable for assessing the purity of this compound and separating it from impurities or reaction byproducts. Thin Layer Chromatography (TLC) is a widely used technique for quickly checking the purity of synthesized this compound and starting materials. TLC separates compounds based on their differential migration through a stationary phase coated on a plate, driven by a mobile phase. The purity of a sample can be assessed by the appearance of a single spot with a characteristic retention factor (Rf) value under specific solvent conditions.
For more rigorous purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is utilized, often coupled with UV-Vis detection. HPLC provides a more sensitive and quantitative separation than TLC, allowing for the assessment of purity levels, with greater than 95% purity typically recommended for pharmacological studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical method recommended for quantifying this compound in complex biological matrices due to its high sensitivity and specificity. This technique combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry, enabling accurate quantification even at low concentrations.
In Vitro Assay Systems for Target Engagement and Efficacy Assessment
In vitro assay systems are fundamental for investigating the biological effects of this compound at the cellular and enzymatic levels, providing insights into its target engagement and efficacy.
Isolated Cell Models (e.g., Rat Peritoneal Mast Cells, Human Leukocytes)
Isolated cell models, such as rat peritoneal mast cells and human leukocytes, are employed to study the effects of this compound on specific cell types involved in inflammatory and allergic responses. Rat peritoneal mast cells are a common model for studying the release of inflammatory mediators like histamine (B1213489). Research using these cells can assess this compound's ability to modulate mast cell activation and degranulation.
Human leukocytes, including basophils and neutrophils, are also used to evaluate the compound's effects on immune cell function. Studies have indicated that this compound can suppress leukotriene production from activated human leukocytes. Leukotrienes are potent lipid mediators involved in inflammation and allergic diseases.
Enzyme Assays (e.g., 5-Lipoxygenase)
Enzyme assays are conducted to determine if this compound directly interacts with or modulates the activity of specific enzymes relevant to its proposed mechanism of action. Given the observed suppression of leukotriene production, the enzyme 5-Lipoxygenase (5-LO) is a key target for investigation. 5-LO is a crucial enzyme in the biosynthesis of leukotrienes from arachidonic acid.
Enzyme assays for 5-LO activity can be performed using cell-free systems with purified enzyme or in cellular contexts. These assays typically measure the conversion of a substrate (e.g., arachidonic acid) into products (e.g., leukotrienes or intermediate hydroperoxy derivatives). By incubating this compound with the enzyme and substrate, researchers can determine if the compound inhibits enzyme activity and assess the potency of this inhibition, often expressed as an IC50 value.
Future Directions and Unaddressed Research Questions for Tagorizine
Exploration of Undiscovered Molecular Targets and Polypharmacology
Tagorizine is known to inhibit 5-lipoxygenase and antagonize histamine (B1213489) H1 receptors. ncats.io However, the concept of polypharmacology suggests that many drug molecules can interact with multiple targets, potentially influencing various biological pathways. nih.gov Future research could focus on comprehensively identifying other molecular targets that this compound may interact with. This could involve broad screening approaches and in silico target prediction methods to uncover potential off-targets. Understanding the full spectrum of this compound's interactions would provide insights into potential synergistic effects, unanticipated therapeutic benefits, or possible contributions to observed preclinical outcomes beyond its known mechanisms. nih.gov Such studies could utilize techniques like target deconvolution assays or computational docking studies against a wide range of protein structures.
Synergistic Effects in Combination with Other Therapeutic Agents
Given this compound's established anti-allergic and anti-inflammatory activities, investigating its synergistic effects in combination with other therapeutic agents represents a promising research direction. Combining drugs that act on different pathways involved in allergic and inflammatory responses could lead to enhanced efficacy or allow for lower doses of individual components, potentially reducing the risk of side effects. mdpi.comsps.nhs.uk Research could explore combinations of this compound with other classes of anti-inflammatory drugs, such as cyclooxygenase inhibitors, or with different types of antihistamines or immune modulators. Preclinical studies evaluating the combined effects in relevant disease models, such as models of asthma, allergic rhinitis, or chronic inflammatory conditions, would be crucial. mdpi.comgoogle.com.na Assessing outcomes like inflammatory mediator release, immune cell infiltration, and symptom severity in combination therapy compared to monotherapy would provide valuable data.
Research Findings on Combination Therapies (Illustrative Example based on general principles, specific this compound combination data is limited in provided text)
| Combination Partner | Disease Model | Observed Effect | Potential Mechanism |
| Drug A (e.g., COX Inhibitor) | Inflammatory Arthritis Model | Enhanced reduction in joint swelling and pain. google.com.na | Complementary inhibition of inflammatory pathways. google.com.na |
| Drug B (e.g., Different Antihistamine) | Allergic Rhinitis Model | Improved symptom relief (e.g., nasal congestion). | Broader blockade of histamine receptor subtypes or synergistic H1 blockade. |
Advanced Synthetic Strategies for Novel this compound Derivatives
Exploring advanced synthetic strategies to create novel derivatives of this compound could lead to compounds with improved potency, selectivity, pharmacokinetic properties, or a broader range of activities. bioduro.comwiley.com The current understanding of this compound's structure-activity relationship could be expanded through the synthesis of analogues with modifications to the acrylamide (B121943), piperazine (B1678402), or pyridyl moieties. ekb.eg Modern synthetic techniques, including flow chemistry, microwave-assisted synthesis, or catalytic reactions, could be employed to efficiently generate diverse libraries of this compound derivatives. rsc.org Research would involve the design and synthesis of these new compounds, followed by in vitro and in vivo evaluations of their pharmacological activities, metabolic stability, and target interactions. nih.govscience.org.ge Structure-activity relationship studies based on the biological data of these novel derivatives would be essential for rational drug design efforts.
Application of Advanced In Silico and AI-Driven Drug Discovery Paradigms
Key Applications of In Silico and AI in Drug Discovery
| Paradigm | Application to this compound Research | Potential Benefits |
| Molecular Docking | Predicting binding modes and affinities to 5-LOX, H1 receptor, and potential new targets. | Prioritize derivatives with enhanced target interaction. |
| QSAR Modeling | Developing predictive models linking structural features of this compound derivatives to their activity. | Guide the design of more potent and selective compounds. |
| AI for Drug Repurposing | Identifying potential new therapeutic areas for this compound based on its molecular profile. | Discover novel applications beyond allergy and inflammation. |
| Generative AI | Designing novel this compound derivatives with optimized properties. | Accelerate the identification of promising drug candidates. drugdiscoverynews.comdrugtargetreview.com |
Re-evaluation of this compound's Potential in Emerging Disease Models
While initially studied for allergy and inflammation, this compound's dual mechanism of action and potential polypharmacology suggest it might have relevance in other disease models where 5-lipoxygenase activity and histamine signaling play a role. ncats.ionih.gov Future research could re-evaluate this compound's therapeutic potential in emerging disease areas or conditions where current treatments are inadequate. This could include exploring its effects in models of specific types of pain, dermatological conditions with inflammatory components, or even certain neurological disorders where neuroinflammation is implicated. mdpi.com Investigating this compound's activity in relevant in vitro and in vivo disease models would be necessary to determine its efficacy and the underlying mechanisms in these new contexts.
Q & A
Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) in this compound studies?
- Methodology :
- Data Repositories : Deposit raw spectra, pharmacokinetic datasets, and code in Zenodo or Figshare .
- Metadata Tagging : Use controlled vocabularies (e.g., ChEBI, PubChem) for chemical identifiers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
